(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid
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Overview
Description
(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-h][1,7]naphthyridine core, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid typically involves multi-step organic reactions. These steps may include:
Formation of the pyrido[1,2-h][1,7]naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of methoxy and propoxy groups through nucleophilic substitution reactions.
Final assembly: Coupling reactions to attach the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the 10-oxo position.
Substitution: Nucleophilic substitution reactions could modify the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methoxide, propoxide ions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid analogs: Compounds with slight modifications to the functional groups.
Other pyrido[1,2-h][1,7]naphthyridine derivatives: Compounds with different substituents on the core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity.
Properties
Molecular Formula |
C21H26N2O6 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid |
InChI |
InChI=1S/C21H26N2O6/c1-12(2)15-8-13-9-18(29-7-5-6-27-3)20(28-4)22-19(13)16-10-17(24)14(21(25)26)11-23(15)16/h9-12,15H,5-8H2,1-4H3,(H,25,26)/t15-/m0/s1 |
InChI Key |
UZKFYFNINMJEGT-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C(N=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |
Canonical SMILES |
CC(C)C1CC2=CC(=C(N=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |
Origin of Product |
United States |
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